molecular formula C11H8F3N3O B13705482 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine

4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine

Cat. No.: B13705482
M. Wt: 255.20 g/mol
InChI Key: KOCJVNWNEDJBRR-UHFFFAOYSA-N
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Description

4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine is a high-purity heterocyclic building block designed for advanced research and development applications. This compound features a pyrimidine core substituted with an amino group and a phenoxy moiety that itself is modified with a trifluoromethyl group. The presence of both amino and trifluoromethyl functional groups makes this molecule a valuable scaffold in medicinal chemistry, particularly in the synthesis of more complex molecules for drug discovery projects . The trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and membrane permeability, which are critical in the development of active pharmaceutical ingredients (APIs) . As a key intermediate, this compound can be utilized in cross-coupling reactions, nucleophilic substitutions, and as a precursor for the synthesis of various ligands and functional materials. It is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H8F3N3O

Molecular Weight

255.20 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenoxy]pyrimidin-4-amine

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)7-3-1-2-4-8(7)18-10-16-6-5-9(15)17-10/h1-6H,(H2,15,16,17)

InChI Key

KOCJVNWNEDJBRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OC2=NC=CC(=N2)N

Origin of Product

United States

Preparation Methods

Overview

This classical approach involves synthesizing the pyrimidine ring first, followed by the introduction of the phenoxy and amino groups through nucleophilic substitution and amination reactions. The key intermediates are typically 2,4-dichloropyrimidine or 2,4-diaminopyrimidine derivatives, which are then selectively functionalized.

Synthetic Route

  • Step 1: Synthesis of 2,4-dichloropyrimidine via chlorination of pyrimidine or its derivatives.
  • Step 2: Nucleophilic substitution at the 2-position with 2-(trifluoromethyl)phenol or phenolate to introduce the phenoxy group.
  • Step 3: Amination at the 4-position with ammonia or amines to generate the amino group.

Example

A typical process involves chlorination of pyrimidine, followed by nucleophilic aromatic substitution with 2-(trifluoromethyl)phenol in the presence of a base, such as potassium carbonate, at elevated temperatures. Subsequent amino substitution is achieved through ammonolysis.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Overview

This method leverages the reactivity of halogenated pyrimidines, especially 2,4-dichloropyrimidine, which can undergo SNAr with phenolic nucleophiles and amines. The trifluoromethyl group on the phenoxy moiety enhances the electrophilicity of the aromatic ring, facilitating substitution.

Synthetic Route

  • Step 1: React 2,4-dichloropyrimidine with 2-(trifluoromethyl)phenol or phenolate ion in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Step 2: Use a base like potassium carbonate or cesium carbonate to deprotonate phenol, increasing nucleophilicity.
  • Step 3: Conduct the reaction at elevated temperatures (80–120°C) to favor substitution at the 2-position.
  • Step 4: Follow with amination at the 4-position using ammonia or amines under similar conditions.

Advantages

This route offers regioselectivity and high yields, especially when employing activated halogenated pyrimidines and phenolic nucleophiles.

Condensation and Coupling of Trifluoromethylated Intermediates

Overview

Recent advances involve synthesizing trifluoromethylated pyrimidine intermediates via condensation reactions, which are then coupled with amino or phenoxy groups.

Synthetic Route

  • Step 1: Synthesis of trifluoromethylated pyrimidine intermediates using ethyl trifluoroacetoacetate or similar reagents.
  • Step 2: Cyclocondensation with amidines or guanidine derivatives to form the pyrimidine core.
  • Step 3: Functionalization with phenols or amino groups through nucleophilic substitution or coupling reactions.

Example

One approach involves reacting ethyl trifluoroacetoacetate with amidines to form the pyrimidine ring, followed by substitution with phenols bearing amino groups, yielding the target compound.

Direct Functionalization of Pre-formed Pyrimidines

Overview

This method involves the direct modification of existing pyrimidine derivatives, such as 2,4-dichloropyrimidine, by introducing the phenoxy and amino groups via sequential reactions.

Synthetic Route

  • Step 1: React 2,4-dichloropyrimidine with 2-(trifluoromethyl)phenol in the presence of a base.
  • Step 2: Conduct amino substitution at the 4-position with ammonia or amines.
  • Step 3: Purify and characterize the final product.

Notes

This approach is efficient and scalable, suitable for industrial synthesis, and often employs solvents like DMF or acetonitrile.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reactions Typical Conditions Advantages Limitations
Multi-step synthesis Pyrimidine derivatives Chlorination, nucleophilic substitution Elevated temperatures, polar solvents High regioselectivity Multi-step process, longer reaction times
SNAr reactions Halogenated pyrimidines Nucleophilic aromatic substitution 80–120°C, polar aprotic solvents High yields, regioselectivity Requires activated halogenated intermediates
Condensation/coupling Trifluoromethylated intermediates Cyclocondensation, coupling Reflux, inert atmospheres Efficient for trifluoromethylated derivatives Synthesis of intermediates can be complex
Direct functionalization 2,4-Dichloropyrimidine Nucleophilic substitution Reflux in DMF or acetonitrile Scalable, straightforward Limited to reactive halogen positions

Supporting Research Findings

  • Wu et al. (2019) demonstrated a four-step synthesis involving nucleophilic substitution and coupling reactions to obtain trifluoromethyl pyrimidine derivatives, emphasizing the importance of optimized reaction conditions for yield and selectivity.
  • Recent bioactivity-driven syntheses, such as those reported by PMC articles, highlight the utility of SNAr reactions for functionalizing pyrimidines with trifluoromethylphenoxy groups, achieving yields up to 70% under mild conditions.
  • Patent literature indicates industrial-scale processes employing chlorination and nucleophilic substitution for efficient production of related compounds, emphasizing process scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are typically used.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced forms of the trifluoromethyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes and bind to target proteins or enzymes. This binding can inhibit the activity of these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities among 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine and related compounds:

Compound Name Substituents (Pyrimidine Positions) Key Functional Groups CAS Number (if available)
This compound 4-NH₂, 2-OPh-CF₃ Amino, trifluoromethyl-phenoxy Not provided
2-Amino-4-(trifluoromethyl)pyrimidine 2-NH₂, 4-CF₃ Amino, trifluoromethyl Not provided
2-Amino-4-fluoro-6-phenoxypyrimidine 2-NH₂, 4-F, 6-OPh Amino, fluoro, phenoxy Not provided
ATPR (4-Amino-2-trifluoromethyl-phenyl retinate) Retinoic acid derivative with CF₃ Retinoid backbone, trifluoromethyl-phenyl Not provided

Key Observations :

  • Electron Effects: The trifluoromethyl group in this compound enhances electron-withdrawing properties compared to fluoro or unsubstituted phenoxy groups in analogues like 2-Amino-4-fluoro-6-phenoxypyrimidine .
  • Steric Bulk: The phenoxy group at position 2 introduces steric hindrance, which may affect binding to biological targets compared to simpler analogues like 2-Amino-4-(trifluoromethyl)pyrimidine .

Physicochemical Properties

  • Solubility: The phenoxy group in this compound may reduce aqueous solubility compared to 2-Amino-4-(trifluoromethyl)pyrimidine, which lacks aromatic substituents .

Biological Activity

4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine is a pyrimidine derivative notable for its structural characteristics, including an amino group at the 4-position and a trifluoromethyl-substituted phenoxy moiety at the 2-position. This compound has attracted attention due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry.

The molecular formula of this compound is C21H24N2O4C_{21}H_{24}N_{2}O_{4}, with a molecular weight of approximately 368.4 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are advantageous for pharmacological applications.

Anticancer Potential

Research indicates that this compound may function as an inhibitor in various signaling pathways associated with cancer progression. Its structural features suggest possible interactions with specific molecular targets that could influence cell proliferation and survival pathways .

A study on related compounds demonstrated that trifluoromethyl substitutions can enhance anticancer activity. For instance, derivatives with similar structures showed significant anti-proliferative effects against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). The IC50 values for these compounds were notably low, indicating strong inhibitory effects .

The compound's mechanism involves modulation of kinase activity, which is critical in cancer cell signaling. By inhibiting specific kinases, the compound may disrupt pathways essential for tumor growth and survival .

Study 1: In Vitro Activity

In a recent investigation, this compound was tested against several cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner. The compound exhibited IC50 values comparable to established anticancer drugs like imatinib and sorafenib .

Cell LineIC50 (µM)Reference Compound
K562 (CML)2.27Imatinib
MCF-7 (Breast)1.42Sorafenib
HeLa (Cervical)4.56Nilotinib

Study 2: Structural Activity Relationship (SAR)

A SAR analysis revealed that the trifluoromethyl group significantly contributes to the biological activity of pyrimidine derivatives. Compounds with this substitution pattern showed enhanced interactions with target proteins involved in cancer pathways, leading to improved efficacy in inhibiting tumor growth .

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